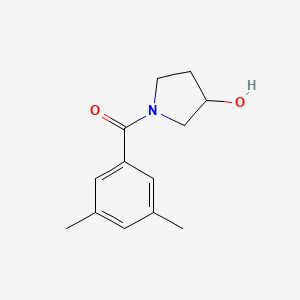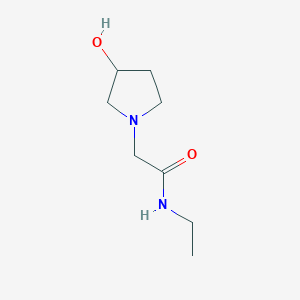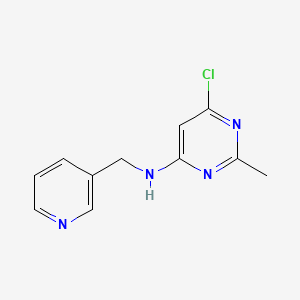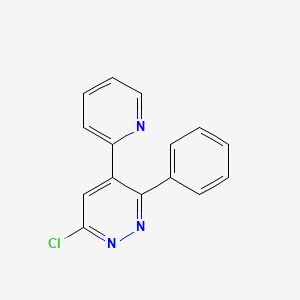
3-Chloro-5-pyridyl-6-phenylpyridazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Chloro-5-pyridyl-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis in the presence and absence of carbon dioxide .Molecular Structure Analysis
The molecular formula of this compound is C15H10ClN3. The molecular weight is 267.71 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using cyclic voltammetry and preparative scale electrolysis .Applications De Recherche Scientifique
Insecticidal Activity
A series of N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, closely related to 3-Chloro-5-pyridyl-6-phenylpyridazine, demonstrated significant insecticidal activities against Plutella xylostella, with some compounds showing over 90% activity at specific concentrations. This highlights the potential use of these derivatives in agricultural pest control strategies. The study also explored structure-activity relationships to further understand how variations in chemical structure affect insecticidal potency (Wu et al., 2012).
Catalytic Properties and Chemical Synthesis
Research into heterometallic coordination polymers assembled from trigonal trinuclear Fe2Ni-pivalate blocks and polypyridine spacers, including derivatives similar to this compound, has shown these compounds to possess unique topological diversity, sorption, and catalytic properties. These polymers were used to catalyze the condensation of salicylaldehyde with malononitrile, demonstrating the potential application in catalysis and material science (Sotnik et al., 2015).
Synthesis of Heterocyclic Systems
Derivatives of this compound have been utilized as building blocks in the synthesis of various heterocyclic systems, such as pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines. These compounds have been screened for their potential antibacterial properties, showcasing the versatility of this compound derivatives in medicinal chemistry and drug development (Abdel-Mohsen & Geies, 2008).
Antimicrobial Activity
Another study utilized 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine, a compound closely related to this compound, as a starting material to synthesize novel thieno[2,3-c]pyridazines. These compounds exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Kamali et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-3-phenyl-4-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-14-10-12(13-8-4-5-9-17-13)15(19-18-14)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHZYLPGIAJEFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735080 | |
| Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007554-45-1 | |
| Record name | 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1467496.png)

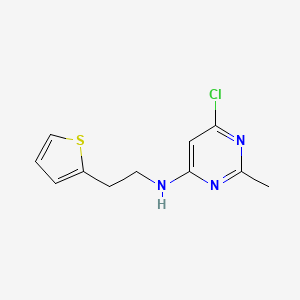
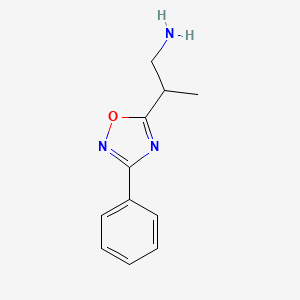
![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)
![N-[(2,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1467503.png)
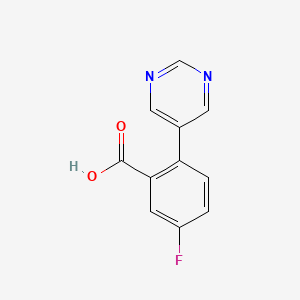

amine](/img/structure/B1467508.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)
